D2 Receptor Affinity Comparison: Epidepride vs. FLB 457, Fallypride, and Raclopride
Epidepride binds to the dopamine D2 receptor with a Ki of 24 pM (0.024 nM) [1]. In a head-to-head comparison under identical assay conditions, epidepride (Ki = 0.01 ± 0.01 nM) exhibited 3-fold higher affinity than FLB 457 (0.03 ± 0.01 nM), 32-fold higher than fallypride (0.32 ± 0.06 nM), and 50-fold higher than raclopride (0.50 ± 0.08 nM) for surface D2 receptors [2].
| Evidence Dimension | Affinity for dopamine D2 receptor (surface) |
|---|---|
| Target Compound Data | Ki = 0.01 ± 0.01 nM (24 pM in separate study) |
| Comparator Or Baseline | FLB 457: 0.03 ± 0.01 nM; Fallypride: 0.32 ± 0.06 nM; Raclopride: 0.50 ± 0.08 nM |
| Quantified Difference | 3-fold vs. FLB 457; 32-fold vs. fallypride; 50-fold vs. raclopride |
| Conditions | In vitro binding assay using D2 receptor transfected cells, surface receptor measurement (Q−/MTSET− condition) |
Why This Matters
Higher affinity enables detection of low-density extrastriatal D2 receptors that are invisible to lower-affinity ligands like raclopride.
- [1] Langer O, et al. Carbon-11 epidepride: a suitable radioligand for PET investigation of striatal and extrastriatal dopamine D2 receptors. Nucl Med Biol. 1999;26(5):509-518. PMID: 10473189. View Source
- [2] Guo N, et al. Effect of Internalization on the Affinity of Commonly Used Neuroimaging Agents. Neuropsychopharmacology. 2009;34(6):1666-1676. Table 1. View Source
